molecular formula C23H30N4O3 B12156149 Methyl 2-(1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenylpropanoyl}-4-piperidyl)acetate

Methyl 2-(1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenylpropanoyl}-4-piperidyl)acetate

Cat. No.: B12156149
M. Wt: 410.5 g/mol
InChI Key: KHXGDOZTFRYFNM-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route for Methyl 2-(1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenylpropanoyl}-4-piperidyl)acetate involves several steps:

        Formation of the Pyrimidine Ring: Starting from 4,6-dimethyl-2-pyrimidinamine, the compound undergoes acylation with 3-phenylpropanoyl chloride to form the pyrimidine ring.

        Introduction of the Piperidine Moiety: The resulting intermediate reacts with piperidine to introduce the piperidine ring.

        Esterification: Finally, the esterification of the carboxylic acid group with tert-butyl alcohol yields the desired compound.

    • Industrial production methods typically involve large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Medicine: As an intermediate in rosuvastatin synthesis, it contributes to the treatment of hypercholesterolemia.

      Chemistry: Researchers study its reactivity and use it as a building block for other compounds.

      Biology: It may have applications in lipid metabolism studies.

      Industry: Its industrial significance lies in the production of rosuvastatin.

  • Mechanism of Action

      Rosuvastatin Mechanism: Rosuvastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis in the liver. This leads to increased expression of LDL receptors, promoting LDL uptake and lowering serum cholesterol levels.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C23H30N4O3

    Molecular Weight

    410.5 g/mol

    IUPAC Name

    methyl 2-[1-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanoyl]piperidin-4-yl]acetate

    InChI

    InChI=1S/C23H30N4O3/c1-16-13-17(2)25-23(24-16)26-20(14-18-7-5-4-6-8-18)22(29)27-11-9-19(10-12-27)15-21(28)30-3/h4-8,13,19-20H,9-12,14-15H2,1-3H3,(H,24,25,26)

    InChI Key

    KHXGDOZTFRYFNM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)N3CCC(CC3)CC(=O)OC)C

    Origin of Product

    United States

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